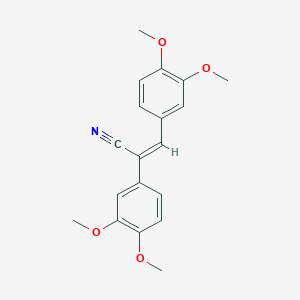
2,3-bis(3,4-dimethoxyphenyl)acrylonitrile
Cat. No. B4965042
M. Wt: 325.4 g/mol
InChI Key: AJPJIPYVXWDABV-OQLLNIDSSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06534135B1
Procedure details


To a stirred solution of 3,4-dimethoxybenzaldehyde (1.66 g, 100 mmol) and 3,4-dimethoxyphenyl-acetonitrile (1.77 g, 10 mmol) in 50 ml of absolute ethanol, cooled at 0° C. and maintained under nitrogen atmosphere, sodium ethylate (30 mmol) was portionwise added (10 portions, 1 portion/2 min). After complete addition and stirring for further 6 h at room temperature the reaction mixture was cooled to 0° C. and a yellow precipitate occurs. This precipitate was filtered off, washed with ethanol (100 ml) and dried under reduced pressure. This afford the desired stilbene as yellow powder (yield 3 g, 92%).



Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][C:10]=1[O:11][CH3:12])[CH:6]=O.[CH3:13][O:14][C:15]1[CH:16]=[C:17]([CH2:23][C:24]#[N:25])[CH:18]=[CH:19][C:20]=1[O:21][CH3:22].CC[O-].[Na+]>C(O)C>[CH3:13][O:14][C:15]1[CH:16]=[C:17]([C:23](=[CH:6][C:5]2[CH:8]=[CH:9][C:10]([O:11][CH3:12])=[C:3]([O:2][CH3:1])[CH:4]=2)[C:24]#[N:25])[CH:18]=[CH:19][C:20]=1[O:21][CH3:22] |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.66 g
|
|
Type
|
reactant
|
|
Smiles
|
COC=1C=C(C=O)C=CC1OC
|
|
Name
|
|
|
Quantity
|
1.77 g
|
|
Type
|
reactant
|
|
Smiles
|
COC=1C=C(C=CC1OC)CC#N
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Two
|
Name
|
|
|
Quantity
|
30 mmol
|
|
Type
|
reactant
|
|
Smiles
|
CC[O-].[Na+]
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirring for further 6 h at room temperature the reaction mixture
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
maintained under nitrogen atmosphere
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After complete addition
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was cooled to 0° C.
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
This precipitate was filtered off
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with ethanol (100 ml)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
6 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC=1C=C(C=CC1OC)C(C#N)=CC1=CC(=C(C=C1)OC)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3 g | |
| YIELD: PERCENTYIELD | 92% | |
| YIELD: CALCULATEDPERCENTYIELD | 92.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US06534135B1
Procedure details


To a stirred solution of 3,4-dimethoxybenzaldehyde (1.66 g, 100 mmol) and 3,4-dimethoxyphenyl-acetonitrile (1.77 g, 10 mmol) in 50 ml of absolute ethanol, cooled at 0° C. and maintained under nitrogen atmosphere, sodium ethylate (30 mmol) was portionwise added (10 portions, 1 portion/2 min). After complete addition and stirring for further 6 h at room temperature the reaction mixture was cooled to 0° C. and a yellow precipitate occurs. This precipitate was filtered off, washed with ethanol (100 ml) and dried under reduced pressure. This afford the desired stilbene as yellow powder (yield 3 g, 92%).



Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][C:10]=1[O:11][CH3:12])[CH:6]=O.[CH3:13][O:14][C:15]1[CH:16]=[C:17]([CH2:23][C:24]#[N:25])[CH:18]=[CH:19][C:20]=1[O:21][CH3:22].CC[O-].[Na+]>C(O)C>[CH3:13][O:14][C:15]1[CH:16]=[C:17]([C:23](=[CH:6][C:5]2[CH:8]=[CH:9][C:10]([O:11][CH3:12])=[C:3]([O:2][CH3:1])[CH:4]=2)[C:24]#[N:25])[CH:18]=[CH:19][C:20]=1[O:21][CH3:22] |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.66 g
|
|
Type
|
reactant
|
|
Smiles
|
COC=1C=C(C=O)C=CC1OC
|
|
Name
|
|
|
Quantity
|
1.77 g
|
|
Type
|
reactant
|
|
Smiles
|
COC=1C=C(C=CC1OC)CC#N
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Two
|
Name
|
|
|
Quantity
|
30 mmol
|
|
Type
|
reactant
|
|
Smiles
|
CC[O-].[Na+]
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirring for further 6 h at room temperature the reaction mixture
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
maintained under nitrogen atmosphere
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After complete addition
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was cooled to 0° C.
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
This precipitate was filtered off
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with ethanol (100 ml)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
6 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC=1C=C(C=CC1OC)C(C#N)=CC1=CC(=C(C=C1)OC)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3 g | |
| YIELD: PERCENTYIELD | 92% | |
| YIELD: CALCULATEDPERCENTYIELD | 92.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

